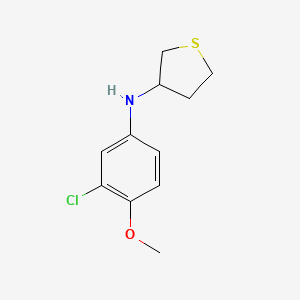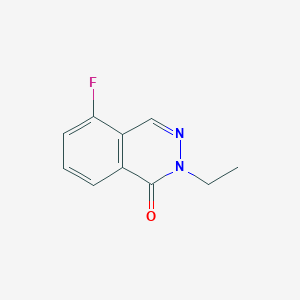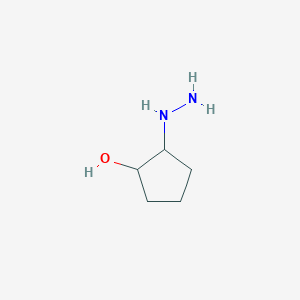
2-Hydrazinylcyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinylcyclopentan-1-ol is an organic compound with the molecular formula C5H12N2O It is a cyclopentane derivative with a hydrazine group attached to the second carbon and a hydroxyl group attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylcyclopentan-1-ol typically involves the reaction of cyclopentanone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazine group can be reduced to form an amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazine group.
Major Products Formed
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Cyclopentylamine.
Substitution: Various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
2-Hydrazinylcyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It may be used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinylcyclopentan-1-ol involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone: A ketone derivative of cyclopentane.
Cyclopentanol: An alcohol derivative of cyclopentane.
Cyclopentylamine: An amine derivative of cyclopentane.
Uniqueness
2-Hydrazinylcyclopentan-1-ol is unique due to the presence of both a hydrazine and a hydroxyl group on the cyclopentane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the hydrazine group imparts potential biological activity, making it a compound of interest in medicinal chemistry.
Propiedades
Número CAS |
158001-05-9 |
|---|---|
Fórmula molecular |
C5H12N2O |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
2-hydrazinylcyclopentan-1-ol |
InChI |
InChI=1S/C5H12N2O/c6-7-4-2-1-3-5(4)8/h4-5,7-8H,1-3,6H2 |
Clave InChI |
AVNLGJQEAPPVNR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



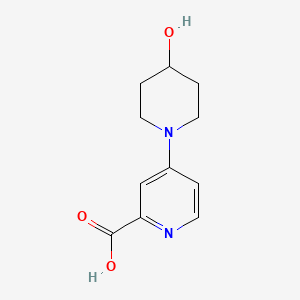

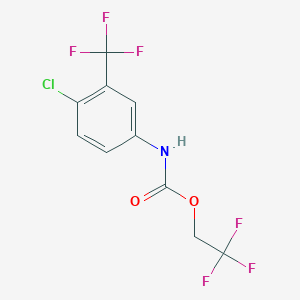
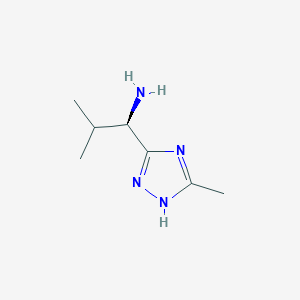
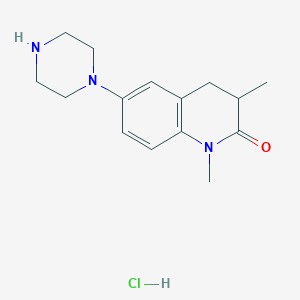
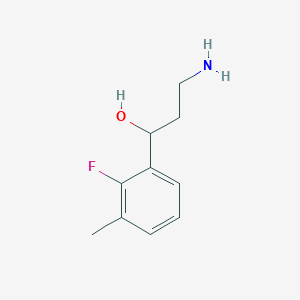
![4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13196459.png)



![2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13196471.png)
